3-Trifluoromethyl-1H-pyrazole-5-ethanol

Anti-inflammatory COX-2 inhibition Pyrazole regioisomer comparison

3-Trifluoromethyl-1H-pyrazole-5-ethanol (CAS 185853-95-6; IUPAC: 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol) is a fluorinated heterocyclic building block (C₆H₇F₃N₂O, MW 180.13) that integrates a pyrazole core with a 3-CF₃ substituent and a 5-ethanol side chain. Its primary research value lies in its role as a scaffold for assembling pharmacologically active molecules—including PDE10A inhibitors for cardiac indications, anti-inflammatory agents, and CHK1 kinase inhibitors—rather than as an intrinsically bioactive entity.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
CAS No. 185853-95-6
Cat. No. B13592217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethyl-1H-pyrazole-5-ethanol
CAS185853-95-6
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(F)(F)F)CCO
InChIInChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-12)10-11-5/h3,12H,1-2H2,(H,10,11)
InChIKeyGCMDQCJNUMKDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Trifluoromethyl-1H-pyrazole-5-ethanol (CAS 185853-95-6): Core Identity and Comparator Landscape for Research Procurement


3-Trifluoromethyl-1H-pyrazole-5-ethanol (CAS 185853-95-6; IUPAC: 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol) is a fluorinated heterocyclic building block (C₆H₇F₃N₂O, MW 180.13) that integrates a pyrazole core with a 3-CF₃ substituent and a 5-ethanol side chain [1]. Its primary research value lies in its role as a scaffold for assembling pharmacologically active molecules—including PDE10A inhibitors for cardiac indications, anti-inflammatory agents, and CHK1 kinase inhibitors—rather than as an intrinsically bioactive entity [2][3]. The compound's regioisomeric positioning of the ethanol chain relative to the CF₃ group directly determines downstream synthetic utility, with the 5-ethanol substitution pattern enabling regioselective N-functionalization strategies that differ fundamentally from its 4-ethanol isomer and 5-CF₃ regioisomers [4]. For accurate procurement, users must distinguish this compound from several nearly identical analogs: 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol (CAS 185853-85-4, the 4-position isomer), 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol (CAS 171000-78-5, the secondary alcohol isomer), and the simple 3-(trifluoromethyl)pyrazole core (CAS 20154-03-4, lacking the ethanol chain entirely).

Why 3-Trifluoromethyl-1H-pyrazole-5-ethanol (CAS 185853-95-6) Cannot Be Trivially Substituted by Regioisomers in Structure-Based Research Programs


The critical differentiation lies in regiochemical positioning: the ethanol moiety at the pyrazole C5 position confers distinct N-alkylation reactivity and divergent intermolecular interaction profiles compared to both the C4-ethanol isomer (CAS 185853-85-4) and the 5-CF₃ regioisomers. In the PDE10A inhibitor program, the 3-trifluoromethyl-substituted pyrazole scaffold was strategically selected over 1-methyl- and 5-CF₃ analogs because it provided enhanced liver microsomal stability (T₁/₂ = 239 min for lead compound C7 vs. MP-10 baseline) and reduced blood-brain barrier permeability, properties directly tied to the 3-CF₃/5-substituted pyrazole architecture [1]. Furthermore, Aggarwal et al. (2013) demonstrated that 3-trifluoromethylpyrazole derivatives (62–76% inhibition) systematically outperformed their 5-trifluoromethylpyrazole isomers (47–61% inhibition) in the carrageenan-induced rat paw edema assay, establishing that the CF₃ position within the pyrazole ring is a determinative variable for biological potency that cannot be normalized by simple interpolation [2]. For procurement, ordering the 4-ethanol isomer (CAS 185853-85-4) or the secondary alcohol isomer (CAS 171000-78-5) yields a chemically distinct entity with different pKa characteristics, hydrogen-bonding geometry, and metabolic fate—making generic substitution scientifically invalid for any structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for 3-Trifluoromethyl-1H-pyrazole-5-ethanol (CAS 185853-95-6) Versus Closest Structural Analogs


3-CF₃ Pyrazole Derivatives Systematically Outperform 5-CF₃ Isomers in Anti-Inflammatory Efficacy (In Vivo Rat Paw Edema)

In a direct head-to-head pharmacological comparison of regioisomeric series, 3-trifluoromethylpyrazole derivatives (series 4) produced 62–76% inhibition in the carrageenan-induced rat paw edema model, outperforming the corresponding 5-trifluoromethylpyrazole derivatives (series 5, 47–61% inhibition) and the 5-trifluoromethyl-Δ²-pyrazolines (series 3, 47–55% inhibition). The reference standard indomethacin achieved 78% inhibition at equivalent dosing, positioning the 3-CF₃ regioisomers as the most effective subclass within the evaluated trifluoromethylpyrazole family [1].

Anti-inflammatory COX-2 inhibition Pyrazole regioisomer comparison

3-CF₃ Pyrazole Scaffold Enables >840-Fold PDE10A Selectivity and Enhanced Liver Microsome Stability vs. MP-10

The hit-to-lead optimization by Yuan et al. (2025) selected 3-trifluoromethyl-substituted pyrazoles specifically to replace the 1-methylpyrazole moiety of MP-10, a decision motivated by the bioisosteric advantages of the 3-CF₃ group for metabolic stability. The optimized lead compound C7 (bearing the 3-CF₃-pyrazole pharmacophore) achieved PDE10A IC₅₀ = 11.9 nM with >840-fold selectivity over PDE1–9 and PDE11 subtypes. Critically, C7 demonstrated enhanced rat liver microsome stability (T₁/₂ = 239 min) compared to MP-10 and low BBB permeability—properties intentionally engineered into the 3-CF₃-pyrazole scaffold and not achievable with the corresponding 1-methyl or 5-CF₃ regioisomeric scaffolds [1].

PDE10A inhibition Cardiac hypertrophy Metabolic stability Drug-like optimization

Regioselective Synthesis Requires Defined 3-CF₃/5-Ethanol Substitution Pattern: Solvent-Controlled Access vs. Isomeric Mixtures

The synthesis of 3- vs. 5-trifluoromethylpyrazoles is governed by solvent-dependent regioselectivity. Muzalevskiy et al. demonstrated that highly polar protic solvents (hexafluoroisopropanol, HFIP) favor formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents (DMSO) preferentially yield 5-CF₃-substituted isomers [1]. This mechanistic dichotomy means that the unambiguous procurement of the 3-CF₃/5-ethanol regioisomer—rather than a 3/5-CF₃ positional mixture—requires both precise synthetic control and rigorous analytical verification. The compound's identity as the 5-ethanol (not 3-ethanol or 4-ethanol) isomer is further substantiated by the distinct synthetic route reported by Jones et al. (1996), where 2-(3-trifluoromethyl-1H-pyrazol-5-yl)ethanol was formed via hydrazine cyclocondensation with 6-benzyloxy-1,1,1-trifluorohex-3-yn-2-one followed by deprotection—a pathway that yields the 5-ethanol isomer exclusively, in contrast to the 4-ethanol isomer obtained from trifluoroacetylation of 4,5-dihydrofuran [2].

Regioselective synthesis Trifluoromethylpyrazole Solvent-controlled cyclocondensation Building block purity

Divergent Hydrogen-Bonding and pKa Characteristics Differentiate 5-Ethanol from 4-Ethanol and Secondary Alcohol Isomers

The topological positioning of the ethanol side chain critically modulates hydrogen-bonding capacity and acid-base behavior. The target compound (CAS 185853-95-6) features two hydrogen bond donors (pyrazole NH + primary alcohol OH) and five hydrogen bond acceptors, with a computed XLogP3-AA of 0.7 and topological polar surface area (TPSA) of 48.9 Ų [1]. In contrast, the secondary alcohol isomer 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol (CAS 171000-78-5) bears the hydroxyl group on a branched carbon, altering steric accessibility and the pKa of the alcohol proton. Furthermore, the 4-ethanol isomer (CAS 185853-85-4) places the hydroxyethyl chain at the pyrazole C4 position, changing the spatial relationship between the CF₃ group and the alcohol—a difference that directly impacts the compound's utility as a metal-chelating or hydrogen-bond-donating pharmacophoric element [2]. Jones et al. (1996) determined pKa values for related trifluoromethylazoles using 19F NMR spectroscopy, establishing that structural isomerism within this scaffold produces measurable differences in ionization behavior relevant to biological media [3].

Physicochemical properties Hydrogen bonding pKa prediction Isomer differentiation

High-Value Application Scenarios for 3-Trifluoromethyl-1H-pyrazole-5-ethanol (CAS 185853-95-6) Based on Quantitative Evidence


PDE10A Peripheral Inhibitor Lead Optimization for Cardiac Hypertrophy

Medicinal chemistry teams pursuing peripherally restricted PDE10A inhibitors can use CAS 185853-95-6 as the core scaffold for structure-based design. The compound's 3-CF₃/5-ethanol architecture has been validated in the lead compound C7 (PDE10A IC₅₀ = 11.9 nM, >840-fold selectivity), which demonstrated improved liver microsome stability (T₁/₂ = 239 min vs. MP-10) and low BBB permeability—critical for cardiovascular indications where CNS penetration must be avoided [1]. The 5-ethanol chain provides a versatile handle for further functionalization (esterification, oxidation to carboxylic acid, or ether formation), enabling rapid SAR exploration around the quinoline and pyridine substituents.

COX-2-Targeted Anti-Inflammatory Agent Development Using 3-CF₃ Pyrazole Scaffolds

Based on the demonstrated superiority of 3-CF₃ over 5-CF₃ pyrazoles in the carrageenan rat paw edema model (62–76% vs. 47–61% inhibition), researchers developing selective COX-2 inhibitors should prioritize the 3-CF₃/5-ethanol scaffold for constructing focused compound libraries [1]. The hydroxyethyl group at C5 provides a convenient synthetic junction for introducing diverse aromatic or heteroaromatic substituents shown to enhance COX-2 binding affinity, as evidenced by molecular docking studies that rationalize the regioisomeric activity differences.

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 180.13, XLogP3-AA of 0.7, TPSA of 48.9 Ų, and 2 HBD/5 HBA, CAS 185853-95-6 complies with the 'Rule of Three' for fragment screening libraries [1]. Its balanced physicochemical profile, combined with the metabolic stability advantages of the 3-CF₃ group, makes it suitable as a validated fragment for SPR, NMR, or X-ray crystallography-based screening campaigns. Unlike the 4-ethanol isomer (CAS 185853-85-4), the 5-ethanol substitution ensures that the growing vector from the pyrazole C5 position projects into diverse chemical space compatible with common coupling reactions.

Regioselective Synthetic Methodology Development

Researchers optimizing solvent-controlled or catalyst-controlled cyclocondensation protocols for trifluoromethylpyrazole synthesis require authenticated reference standards of each pure regioisomer. CAS 185853-95-6 serves as the definitive 3-CF₃/5-ethanol reference compound against which the regioisomeric purity of synthetic products can be calibrated by HPLC, 19F NMR, or LC-MS, particularly given the known solvent-dependent regiochemical inversion (HFIP → 3-CF₃; DMSO → 5-CF₃) [1][2].

Quote Request

Request a Quote for 3-Trifluoromethyl-1H-pyrazole-5-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.